(4-chloro-3-methylphenyl) benzenesulfonate
Overview
Description
(4-chloro-3-methylphenyl) benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a benzenesulfonate group attached to a 4-chloro-3-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-methylphenyl) benzenesulfonate typically involves the sulfonation of 4-chloro-3-methylphenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-methylphenyl) benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of 4-substituted-3-methylphenyl benzenesulfonates.
Oxidation: Formation of 4-chloro-3-methylbenzoic acid.
Reduction: Formation of 4-chloro-3-methylphenyl sulfonic acid.
Scientific Research Applications
(4-chloro-3-methylphenyl) benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for the treatment of bacterial and fungal infections.
Industry: Utilized as a stabilizer and preservative in cosmetic and personal care products.
Mechanism of Action
The mechanism of action of (4-chloro-3-methylphenyl) benzenesulfonate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include membrane-bound enzymes and proteins, which are essential for cell survival.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-chloro-3,5-dimethylphenol: Used as a preservative in various products.
4-chloro-2-methylphenol: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(4-chloro-3-methylphenyl) benzenesulfonate is unique due to its combined properties of the benzenesulfonate group and the 4-chloro-3-methylphenyl moiety. This combination enhances its stability and efficacy as an antimicrobial agent, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) benzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-9-11(7-8-13(10)14)17-18(15,16)12-5-3-2-4-6-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPXHGRYXAFTGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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